molecular formula C25H27N3O4S B3638771 N-(4-acetamidophenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

N-(4-acetamidophenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

Cat. No.: B3638771
M. Wt: 465.6 g/mol
InChI Key: CYNZEDLOUXPSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide is a complex organic compound with a molecular formula of C24H26N2O4S This compound is characterized by its intricate structure, which includes an acetamidophenyl group, a methylphenyl group, and a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.

    Introduction of the Methylphenyl Group: The next step involves the reaction of 4-acetamidophenol with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide to form N-(4-acetamidophenyl)-4-methylbenzylamine.

    Sulfonylation: The final step involves the reaction of N-(4-acetamidophenyl)-4-methylbenzylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(4-acetamidophenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide
  • N-(4-methylbenzyl)acetamide
  • N-(4-acetamidophenyl)sulfonamide

Uniqueness

N-(4-acetamidophenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-18-4-8-21(9-5-18)16-28(33(31,32)24-14-6-19(2)7-15-24)17-25(30)27-23-12-10-22(11-13-23)26-20(3)29/h4-15H,16-17H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNZEDLOUXPSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)NC(=O)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetamidophenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetamidophenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-acetamidophenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-acetamidophenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-acetamidophenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide
Reactant of Route 6
N-(4-acetamidophenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.